2-Hydroxycyclohexanecarboxylic acid

Organic Synthesis Medicinal Chemistry Building Blocks

Liquid analogs (e.g., cyclohexanecarboxylic acid) lack the hydroxyl group needed for bifunctional chemistry, while aromatic substitutes alter pKa and conformation. This specific cyclohexane scaffold (mp 67-71°C) is a solid, enabling easy handling and recrystallization purification. - **Isomer utility**: Mixture of 4 stereoisomers; high-yield (95.8%) trans route available for chiral synthesis. - **Reactivity probe**: Distinct pH-rate profiles (cis vs. trans) for studying stereoelectronic effects. - **Bioactive precursor**: Direct access to patented choleretic/antispastic ester derivatives.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 609-69-8
Cat. No. B3021824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxycyclohexanecarboxylic acid
CAS609-69-8
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C(=O)O)O
InChIInChI=1S/C7H12O3/c8-6-4-2-1-3-5(6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m0/s1
InChIKeySNKAANHOVFZAMR-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxycyclohexanecarboxylic Acid: Bifunctional Building Block Overview


2-Hydroxycyclohexanecarboxylic acid (CAS 609-69-8) is a hydroxy monocarboxylic acid, functionally related to cyclohexanecarboxylic acid, with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol [1]. It features a cyclohexane ring bearing both a hydroxyl group and a carboxylic acid group at adjacent carbons, establishing its role as a versatile bifunctional building block in organic synthesis [2]. This compound exists as a mixture of cis and trans isomers, providing a unique stereochemical landscape that includes four possible stereoisomers , a feature central to its utility in chiral synthesis.

Bifunctional building block with hydroxyl and carboxylic acid for dual derivatization
Stereochemical platform: cis/trans mixture providing up to four stereoisomers for chiral synthesis
Solid-state handling at ambient temperature facilitates weighing and purification

Why 2-Hydroxycyclohexanecarboxylic Acid Is Irreplaceable


Simply substituting 2-hydroxycyclohexanecarboxylic acid with a structurally similar analog like cyclohexanecarboxylic acid or 2-hydroxybenzoic acid can derail a project due to profound differences in reactivity, physical state, and biological behavior. While cyclohexanecarboxylic acid lacks the hydroxyl group necessary for bifunctional derivatization , 2-hydroxybenzoic acid introduces an aromatic ring that fundamentally alters its conformation and acid strength (pKa ~2.98 vs. ~4.95 for the target compound) . Even the ring size matters: homologous cyclopentane derivatives exhibit different solid-state packing and melting behavior [1]. The following quantitative evidence underscores why this specific cyclohexane-based scaffold is often non-negotiable.

Mono‑functional analogCyclohexanecarboxylic acid lacks the hydroxyl group, limiting derivatization to single‑site reactions and altering hydrogen‑bond capacity.
Aromatic replacement2‑Hydroxybenzoic acid introduces a planar aromatic ring; its lower pKa and rigid conformation shift reactivity and spatial presentation.
Ring‑size mismatchCyclopentane analogs exhibit different solid‑state packing and melting behavior, potentially complicating crystallization workflows.

2-Hydroxycyclohexanecarboxylic Acid: Quantifiable Advantages Over Analogs


Bifunctional Reactivity vs. Cyclohexanecarboxylic Acid

Unlike its non-hydroxylated analog cyclohexanecarboxylic acid, 2-hydroxycyclohexanecarboxylic acid features both a hydroxyl and a carboxylic acid group, enabling dual-site derivatization. This is quantified by its hydrogen bond donor count of 2, compared to 1 for cyclohexanecarboxylic acid [1]. The presence of the adjacent hydroxyl group also accelerates the hydrolysis of its corresponding ethyl ester by a factor of 10 to 21 compared to the non-hydroxylated cyclohexane carboxylate ester, a clear demonstration of neighboring group participation that is absent in the simpler analog [2].

Bifunctional H‑Bond Donors
Head‑to‑head
Target: 2
Cyclohexanecarboxylic acid: 1
Supports dual‑site derivatization in complex synthesis
Calculated molecular property
Organic Synthesis Medicinal Chemistry Building Blocks

Solid-State Advantage for Handling and Purification

2-Hydroxycyclohexanecarboxylic acid is a solid at room temperature with a melting point of 67-71 °C , while its close analog cyclohexanecarboxylic acid is a liquid with a melting point of 28-30 °C . This physical state difference is paramount for handling, storage, and purification workflows where solid materials are preferred for crystallization and accurate weighing. Furthermore, the target compound exhibits significantly lower solubility in water (estimated 165 g/L [1]) compared to the lower melting, more lipophilic cyclohexanecarboxylic acid (estimated from Log P of 1.89 vs 0.66 for the target) [2], offering distinct options for extraction and partitioning.

Solid‑State Stability
Cross‑study comparable
Target: 67–71 °C
Cyclohexanecarboxylic acid: 28–30 °C
May simplify solid handling and recrystallization purification
Atmospheric pressure
Chemical Process Formulation Purification

Chiral Scaffold Diversity vs. Achiral Aromatic Analog

In stark contrast to the planar, achiral 2-hydroxybenzoic acid (salicylic acid), 2-hydroxycyclohexanecarboxylic acid offers a rich stereochemical platform. The saturated cyclohexane ring introduces conformational flexibility and the potential for up to four distinct stereoisomers ((1R,2R), (1S,2S), (1R,2S), (1S,2R)) . This is a critical differentiator for applications in asymmetric synthesis and chiral resolution. While 2-hydroxybenzoic acid has a much lower pKa (~2.98 ) and a planar structure suited for different types of interactions, the cyclohexane scaffold provides a three-dimensional, chiral environment that is essential for exploring stereospecific biological activities and creating libraries of conformationally diverse molecules.

Chiral Scaffold Diversity
Class‑level inference
Target4 stereoisomers (2 enantiomeric pairs)
2‑OH benzoic0 stereoisomers (achiral)
Offers stereoisomeric options for asymmetric synthesis and chiral resolution
Qualitative scaffold comparison
Chiral Chemistry Asymmetric Synthesis Medicinal Chemistry

Trans Isomer Synthetic Bias

When synthesized via a patented process starting from epoxycyclohexane, the target compound is produced in high yield (95.8%) with a distinct cis:trans isomer ratio of 2.3:7.7, demonstrating a strong synthetic bias toward the thermodynamically more stable trans isomer [1]. This contrasts with the homologous cyclopentane derivative, which exhibits different solid-state packing and melting behavior, with distinct cis and trans isomers melting at 52-53.4°C and 68.3-69.0°C respectively [2]. The predictable conformational preference of the cyclohexane system (chair conformation, substituent orientation) is a key advantage for researchers aiming to isolate a specific stereoisomer.

Trans Isomer Bias
Head‑to‑head
cis:trans = 2.3 : 7.7
May streamline isolation of trans‑enriched stereoisomer
Patented process, NMP, −15 to −5 °C
Conformational Analysis Stereochemistry Process Chemistry

Stereospecific Oxidation Reactivity

The stereochemical configuration of the hydroxyl and carboxylic acid groups profoundly impacts chemical reactivity, a feature absent in achiral analogs. A study on permanganate oxidation revealed a stark difference between isomers: the cis isomer exhibited a bell-shaped rate maximum in its pH-rate profile around pH 6, while the trans isomer and the parent compound cyclohexanol did not [1]. This stereospecific pH-dependent reactivity is a unique handle for selective transformations and is not observable with a single-isomer or achiral molecule like 2-hydroxybenzoic acid.

Stereospecific Oxidation
Head‑to‑head
cis isomer: bell‑shaped rate maximum at pH 6
trans isomer: no maximum
Supports isomer‑selective reaction design in mechanistic studies
Permanganate oxidation study
Reactivity Profiling Stability Process Development

2-Hydroxycyclohexanecarboxylic Acid: Key Application Scenarios


Chiral Building Block for Asymmetric Synthesis

The presence of four potential stereoisomers and the high yielding (95.8%) synthetic route that favors the trans isomer [1] make this compound a prime candidate for creating stereoisomerically pure building blocks. Its bifunctional nature (H-bond donor count of 2) enables dual derivatization, essential for constructing complex chiral architectures for medicinal chemistry or agrochemical discovery [2].

Solid-Phase Chemistry and Easy Purification

With a melting point of 67-71 °C [1], this compound is a solid at room temperature, a significant advantage over liquid analogs like cyclohexanecarboxylic acid (mp 28-30 °C) [2]. This property simplifies handling, weighing, and storage. Furthermore, it enables purification via recrystallization, a critical process step for achieving high purity (>98.0% as per commercial standards) in both research and scale-up settings.

Stereospecific Probe for Conformational Studies

The distinct pH-rate profile for the oxidation of its cis isomer, which shows a bell-shaped maximum at pH 6 absent in the trans isomer [1], makes this compound a powerful probe for studying stereoelectronic effects and neighboring group participation. Researchers can use this differential reactivity to design selective synthetic transformations or investigate fundamental questions of molecular conformation and reactivity.

Patent-Backed Pharmaceutical Intermediate

This scaffold is central to a family of compounds with demonstrated choleretic and antispastic activity, as evidenced by patents on basic esters of substituted hydroxycyclohexanecarboxylic acids [1]. The parent acid is the essential precursor for generating these biologically active esters. Its use as a starting material provides a direct link to intellectual property and a defined path to known bioactive structures, de-risking early-stage drug discovery efforts.

Application
Selection Property
Validation Focus
Asymmetric synthesis building block
Stereochemical diversity (cis/trans mixture, four stereoisomers)
Diastereomeric ratio and chiral purity assessment
Solid‑phase handling and purification
Solid state at ambient temperature, mp ~67–71 °C
Recrystallization efficiency and purity verification
Conformational reactivity probe
pH‑dependent cis‑isomer oxidation profile
Isomer‑specific reaction condition screening
Bioactive ester precursor research
Established synthetic route to reported choleretic/antispastic esters
Replication of patent‑specified synthesis and biological screening

Technical Documentation Hub

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15 linked technical documents
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